Dimethyl 4-nitroisophthalate
Overview
Description
Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 239.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photochemical Transformation Studies
Dimethyl 4-nitroisophthalate, a derivative of dimethyl phthalate (DMP), has been studied in the context of photochemical transformations. In a study by Lei et al. (2018), the photochemical transformation of DMP with N(iii)(NO2-/HONO/H2ONO+) was investigated. This research is significant for understanding the behavior of such compounds in atmospheric conditions. The study found that major transformation products included dimethyl 4-nitrophthalate, among others (Lei et al., 2018).
Metal-Organic Frameworks for CO2 Capture
This compound has applications in the synthesis of metal-organic frameworks (MOFs) for carbon dioxide capture. Cui et al. (2020) synthesized a microporous MOF using a 4-substituted isophthalate linker with a nitro group for the adsorptive capture of CO2. This research highlights the potential of such compounds in environmental applications, particularly in addressing climate change-related challenges (Cui et al., 2020).
Nanoporous Lanthanide-Carboxylate Frameworks
Research by Chen et al. (2010) on nanoporous lanthanide-carboxylate frameworks utilized 5-nitroisophthalic acid, which is structurally similar to this compound. These frameworks feature metal-organic structures with potential applications in photoluminescence and adsorption processes (Chen et al., 2010).
Boron Neutron Capture Therapy
This compound is also relevant in the field of medical research. Kahl and Li (1996) synthesized a boronated phthalocyanine using a related compound for potential use in boron neutron capture therapy, a novel approach to cancer treatment (Kahl & Li, 1996).
Synthesis of Complex Chemical Structures
The compound has been used in the synthesis of complex chemical structures. Otsuji et al. (1969) described the reaction of dimethyl 4-nitrophthalate in various chemical processes, demonstrating its versatility in organic synthesis (Otsuji et al., 1969).
Safety and Hazards
Mechanism of Action
Mode of Action
These reactive species may interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
The degradation of these compounds often involves initial hydrolysis of the ester bonds, followed by further metabolism of the resulting products .
Result of Action
Nitroaromatic compounds in general can form reactive species that may cause cellular damage .
Action Environment
The action of Dimethyl 4-nitroisophthalate can be influenced by various environmental factors. For instance, the presence of certain microorganisms can affect the degradation and transformation of this compound in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence its stability and efficacy .
Properties
IUPAC Name |
dimethyl 4-nitrobenzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGRLSNABSJUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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